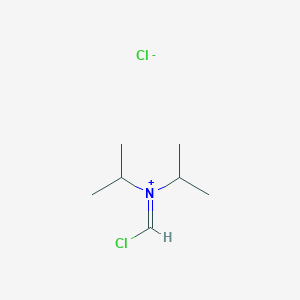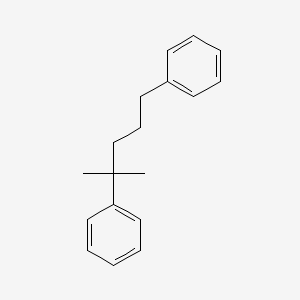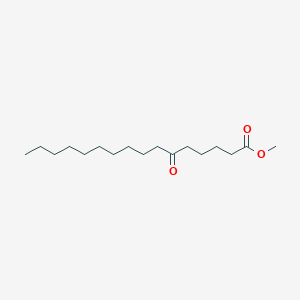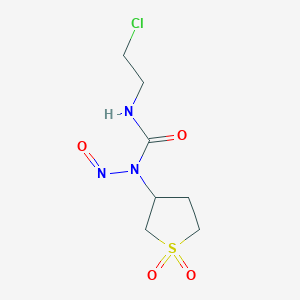![molecular formula C26H20FN3OSn B14641735 {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-88-3](/img/structure/B14641735.png)
{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a complex organic compound characterized by the presence of fluorophenyl, imino, triphenylstannyl, and cyanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of 4-fluoroaniline with triphenyltin chloride in the presence of a base, followed by the addition of cyanamide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
Uniqueness
What sets {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide apart from similar compounds is the presence of the triphenylstannyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making the compound particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51951-88-3 |
|---|---|
Molekularformel |
C26H20FN3OSn |
Molekulargewicht |
528.2 g/mol |
IUPAC-Name |
triphenylstannyl N-cyano-N'-(4-fluorophenyl)carbamimidate |
InChI |
InChI=1S/C8H6FN3O.3C6H5.Sn/c9-6-1-3-7(4-2-6)12-8(13)11-5-10;3*1-2-4-6-5-3-1;/h1-4H,(H2,11,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
UMEWHBWEBRWCKD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=NC4=CC=C(C=C4)F)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


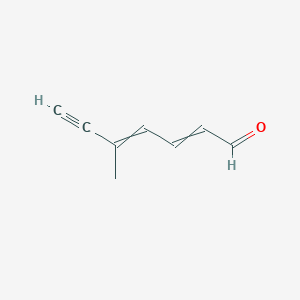
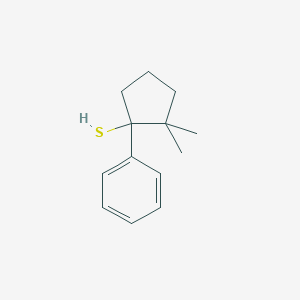
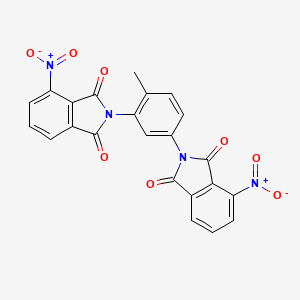
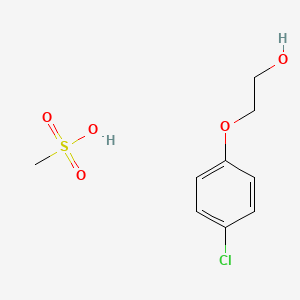

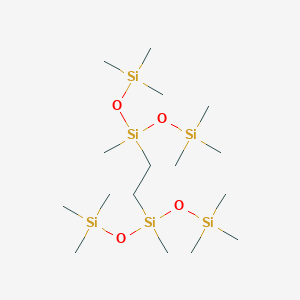

![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
